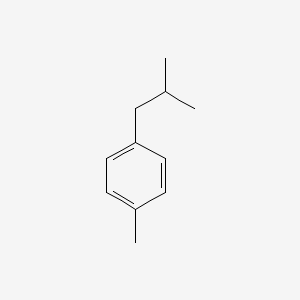
Benzene, 1-methyl-4-(2-methylpropyl)-
Cat. No. B8784323
Key on ui cas rn:
5161-04-6
M. Wt: 148.24 g/mol
InChI Key: VCGBZXLLPCGFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04300007
Procedure details


Charged into autoclave are 212 g of para-xylene, 3.9 g of metallic potassium and 63 g of propylene and the mixture is maintained at a temperature of 205° C. for 3.5 hours under stirring. Conversion of xylene is 34.2%. As a result of the reaction there are obtained 82 g of para-methylisobutylbenzene. The yield is 71.2% by weight (the balance being represented by heavier alkylaromatics). 80 g of paramethyl-isobutylbenzene recovered by rectification from the alkylation products are subjected to a catalytic conversion in a mixture with 150 g of ethylene at a temperature of 485° C., space velocity of 210 hr-1 on a catalyst consisting of the following components, percent by weight: 16.1 of Cr2O3 ; 7.2 WO3 ; 0.2 K2O; 76.5 SiO2. As a result of the conversion there are obtained (g): H2 -0.2; CH4 -0.4; C2H6 -0.9; C3H6 -0.8; C3H8 -0.1; C4H8 -8.4; hydrocarbons C5 -C6 -0.2; toluene-0.9; xylenes-1.1; styrene-0.5; methylstyrene-17.1; high-boiling products-0.4. Conversion of methyl-isobutylbenzene is 31.1%. The yield of methylstyrene is 68.5% by weight as calculated for the converted methyl-isobutylbenzene. The total yield of isobutylene and methylstyrene is 82.5% by weight as calculated for the converted methyl-isobutylbenzene and ethylene and 59.1% by weight for the converted xylene, propylene and ethylene. The methylstyrene recovered by rectification contains 98% of the para-isomer.



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH3:8])[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][CH:2]=1.[K].[CH2:10]=[CH:11][CH3:12]>C1(C)C(C)=CC=CC=1>[CH3:8][C:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH:11]([CH3:12])[CH3:10])=[CH:3][CH:2]=1 |^1:8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
212 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)C)C
|
Step Two
|
Name
|
|
|
Quantity
|
3.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[K]
|
Step Three
|
Name
|
|
|
Quantity
|
63 g
|
|
Type
|
reactant
|
|
Smiles
|
C=CC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
205 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Charged into autoclave
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
As a result of the reaction there
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(C=C1)CC(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 82 g | |
| YIELD: CALCULATEDPERCENTYIELD | 36.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

